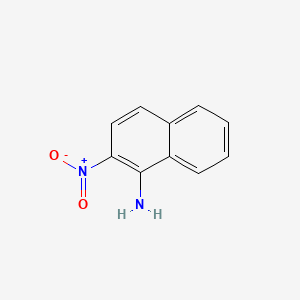

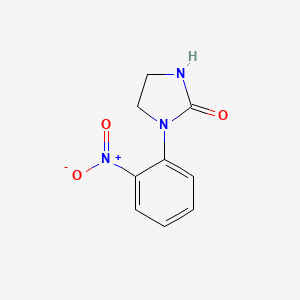

1-(2-Nitrophenyl)imidazolidin-2-one

Vue d'ensemble

Description

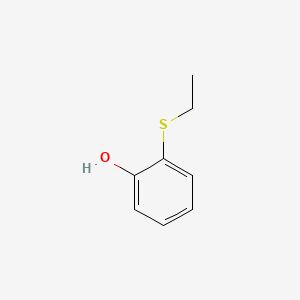

“1-(2-Nitrophenyl)imidazolidin-2-one” is a chemical compound with the CAS Registry number 500890-58-4 . It is categorized as an intermediate .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, such as “1-(2-Nitrophenyl)imidazolidin-2-one”, has been a subject of continuous research. A review paper discusses various catalytic strategies for the synthesis of imidazolidin-2-ones . The most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Molecular Structure Analysis

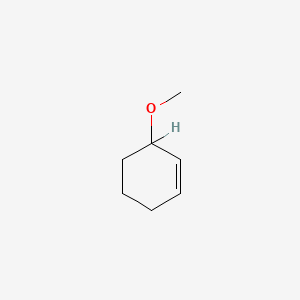

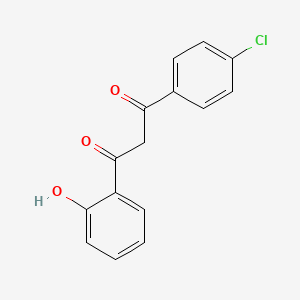

The molecular formula of “1-(2-Nitrophenyl)imidazolidin-2-one” is C9H9N3O3 . Its average mass is 207.186 Da and its monoisotopic mass is 207.064392 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Nitrophenyl)imidazolidin-2-one” include a molecular weight of 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 78.2 Ų .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

A study by Abdel-Aziz et al. (2015) focused on arenesulfonyl-2-imidazolidinones, which share a core structure with 1-(2-Nitrophenyl)imidazolidin-2-one, investigating their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds displayed micromolar inhibition constants against human isoforms hCA I and hCA II, suggesting their potential for therapeutic applications in managing conditions like glaucoma and epilepsy. Some derivatives matched the inhibitory efficacy of acetazolamide (AZA), a clinically used sulfonamide, against hCA I, albeit with much lower efficacy against hCA II (Abdel-Aziz et al., 2015).

Synthesis and Chemical Properties

Nair et al. (2012) developed a one-pot, room temperature method for synthesizing a variety of functionalized imidazo[1,2-a]pyridines from MBH acetates of nitroalkenes and 2-aminopyridines, highlighting a route that might be applicable to derivatives of 1-(2-Nitrophenyl)imidazolidin-2-one. This approach facilitates the synthesis of imidazopyridine-based drug molecules, such as Alpidem and Zolpidem, showcasing the compound's utility in drug development (Nair et al., 2012).

Electrochemical and Surface Studies

Singh et al. (2017) investigated the corrosion inhibition performance of novel imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, for J55 steel in CO2 saturated brine solution. These compounds demonstrated significant inhibition efficiency, with one derivative showing up to 93% efficiency at 400 mg/L concentration. This research highlights the potential application of such compounds in protecting industrial materials against corrosion (Singh et al., 2017).

Antibiotic and Antimicrobial Activity

Su et al. (2017) explored hydantoin derivatives for their antimicrobial activity, reflecting on the broader potential of compounds structurally related to 1-(2-Nitrophenyl)imidazolidin-2-one. These derivatives showed potent antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, outperforming traditional antibiotics like nitrofurantoin in some cases. The study emphasizes the compounds' membrane-active properties, akin to host-defense peptides, and their rapid bacterial killing efficacy without promoting resistance (Su et al., 2017).

Safety and Hazards

The safety information available indicates that “1-(2-Nitrophenyl)imidazolidin-2-one” is potentially hazardous . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Orientations Futures

Mécanisme D'action

Target of Action

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are known to interact with a broad range of biological targets, but the specific targets for 1-(2-Nitrophenyl)imidazolidin-2-one remain to be identified.

Mode of Action

It’s known that imidazolidin-2-ones can interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The specific interactions of 1-(2-Nitrophenyl)imidazolidin-2-one with its targets would depend on the chemical structure of the targets and the environmental conditions.

Biochemical Pathways

Given the structural motifs of imidazolidin-2-ones, it’s plausible that they could influence a variety of biochemical pathways, particularly those involving proteins or enzymes that interact with these structural motifs .

Result of Action

Given the structural motifs of imidazolidin-2-ones, it’s plausible that they could induce a variety of effects at the molecular and cellular levels, depending on the specific targets and pathways they interact with .

Action Environment

The action, efficacy, and stability of 1-(2-Nitrophenyl)imidazolidin-2-one can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present

Propriétés

IUPAC Name |

1-(2-nitrophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRKPAGSKIHGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312533 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500890-58-4 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595091.png)